molecular formula C19H22N2O3 B368399 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol CAS No. 923200-96-8

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

Cat. No. B368399
CAS RN: 923200-96-8
M. Wt: 326.4g/mol
InChI Key: HEFORZHQGKKJMH-UHFFFAOYSA-N
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Description

This compound is an orally available, potent and selective histamine H1 receptor antagonist that exhibits long drug-target residence time at H1 receptor . It is used for the treatment of allergic rhinitis and urticaria (hives) .


Molecular Structure Analysis

The molecular structure of this compound is related to carvedilol, a third-generation non-selective beta-blocker and alpha-blocker widely used for the treatment of hypertension and several heart diseases . Methacrylic acid is the best molecular imprinted polymer for Carvedilol in the ratio 1:4 .

Scientific Research Applications

Cardiovascular Therapeutics

Carvedilol is primarily known for its role in cardiovascular medicine . It’s a non-selective β-blocker with additional α-blocking activity, making it effective in treating conditions like hypertension , chronic heart failure , and stable angina pectoris . It improves cardiac contractile function and has been shown to have a protective effect on cardiomyocytes .

Anti-Apoptotic and Anti-Inflammatory Properties

Carvedilol exhibits anti-apoptotic and anti-inflammatory activities, particularly in the heart. It can modify cardiac function post-AMI by alleviating oxidative stress when taken alongside thyroid hormones .

Antioxidant Activities

The compound has notable antioxidant properties , which contribute to its therapeutic effects in heart disease. These properties help in reducing the damage caused by oxidative stress, a common issue in various cardiovascular disorders .

Antibacterial Applications

Carvedilol has demonstrated antibacterial activity , particularly against gram-positive bacteria. This suggests potential for its use in treating bacterial infections or in developing new antibacterial agents .

Drug Solubility and Delivery Systems

To improve the poor water solubility of Carvedilol, various techniques have been developed, such as co-grinding methods with polyvinylpyrrolidone (PVP) and sodium lauryl sulphate (SLS), and the development of Carvedilol-eudragit RS 100 nanofibers and nanobeads . Solid micro-emulsifying drug delivery systems have also been coated with Carvedilol to enhance its bioavailability .

Metabolic Profiling and Biotransformation

Research into the metabolic profiling of Carvedilol derivatives, like the compound , is crucial for understanding their therapeutic and toxic profiles. Identifying major metabolites and assessing renal excretion are key aspects of drug discovery and development .

Arthritis Treatment

Innovative applications of Carvedilol include its use in treating arthritic joints . It acts against collagen type-II and aggrecan in a dose-dependent manner, suggesting its potential in managing arthritis symptoms .

Mechanism of Action

This compound acts as a histamine H1 receptor antagonist . It shows its therapeutic effect on cardio myocytes of heart by improving its contractile function .

Future Directions

There are ongoing innovations found that carvedilol is used in the treatment of arthritic joints by acting against collagen type- II and aggrecan in a dose-dependent manner . There are also patents related to the preparation of this compound .

properties

IUPAC Name

2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,22)18-20-14-8-4-5-9-15(14)21(18)12-13-24-17-11-7-6-10-16(17)23-3/h4-11,22H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFORZHQGKKJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

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